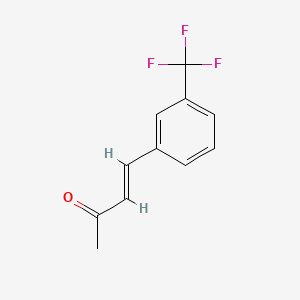

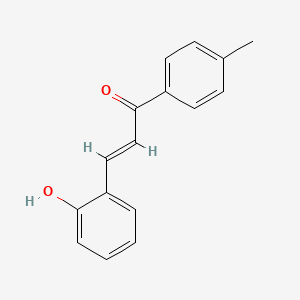

![molecular formula C10H12N4O3 B1310019 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid CAS No. 883550-13-8](/img/structure/B1310019.png)

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound has several functional groups including a carboxylic acid group (propionic acid) attached to a triazolopyrimidine core. These functional groups can have significant effects on the compound’s reactivity and biological activity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications

Molecular Synthesis and Characterization

The compound is involved in various synthetic pathways, particularly in the formation of triazolopyrimidine derivatives. For instance, it participates in reactions with 3-substituted 5-amino-1H-1,2,4-triazoles to form distinct triazolopyrimidine thiones and phenylamino derivatives, as reported by Britsun et al. (2006). The structural details of these products were elucidated through NMR spectroscopy, X-ray diffraction data, and chemical transformations, underlining the compound's role in complex molecular syntheses (Britsun et al., 2006).

Crystal Structure and Theoretical Study

Haj et al. (2000) synthesized and analyzed the crystal structures of 5-oxo and 7-oxo derivatives of triazolo-[1,5-a]pyrimidine, highlighting the compound's significance in the field of crystallography and computational chemistry. The study employed X-ray diffraction and theoretical calculations to investigate the structure and binding potentials of these compounds (Haj et al., 2000).

Isomerism and Ring-chain Transformation

Pryadeina et al. (2008) explored the ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates derived from the compound . The study shed light on the dynamic equilibrium of these compounds in solution, influenced by solvent and substituent variables, indicating the compound's versatility in chemical transformations (Pryadeina et al., 2008).

Heterocyclization and Tautomerism

Research by Desenko et al. (2006) focused on the heterocyclization of triazolo[1,5-a]pyrimidines and the equilibrium with their tautomeric forms. This study provides insights into the tautomerism and stability of different molecular structures arising from the compound, which is crucial for understanding its chemical behavior and potential applications (Desenko et al., 2006).

Green Chemistry Synthesis

Karami et al. (2015) established a novel and environmentally friendly synthesis method for pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones using the compound in a one-pot condensation process. This approach aligns with the principles of green chemistry, emphasizing the compound's role in sustainable chemical synthesis (Karami et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-5-7(3-4-8(15)16)9(17)14-10(11-5)12-6(2)13-14/h3-4H2,1-2H3,(H,15,16)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFJKBXQEDYGOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424659 |

Source

|

| Record name | 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |

CAS RN |

883550-13-8 |

Source

|

| Record name | 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

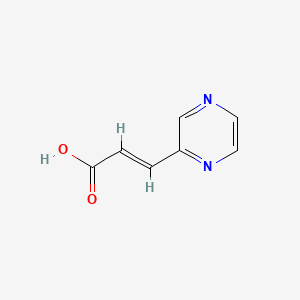

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

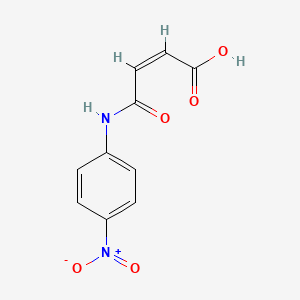

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)

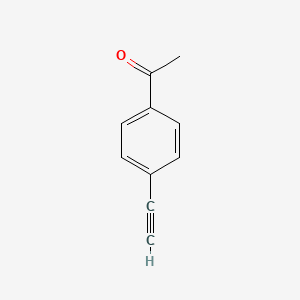

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)